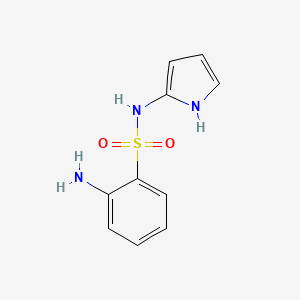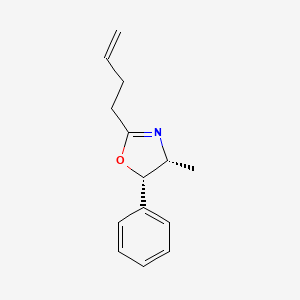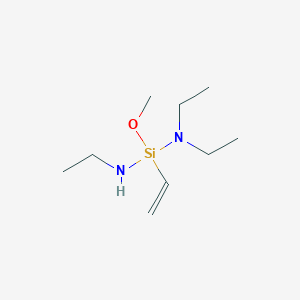
1-Ethenyl-N,N,N'-triethyl-1-methoxysilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is a unique organosilicon compound characterized by the presence of both ethenyl and methoxy groups attached to a silanediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine typically involves the reaction of triethylamine with a suitable silane precursor under controlled conditions. One common method includes the hydrosilylation of an ethenyl-containing amine with a methoxysilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated amines.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, owing to its unique chemical properties.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Wirkmechanismus
The mechanism by which 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine exerts its effects involves the interaction of its functional groups with specific molecular targets. The ethenyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form silanols, which can further react with other compounds. These interactions are mediated by various pathways, including radical and ionic mechanisms.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Ethanediamine, N,N,N’-triethyl-
- 1,2-Ethanediamine, N1-ethenyl-
Comparison: 1-Ethenyl-N,N,N’-triethyl-1-methoxysilanediamine is unique due to the presence of both ethenyl and methoxy groups, which confer distinct reactivity and functional properties. In contrast, 1,2-ethanediamine, N,N,N’-triethyl- lacks the ethenyl group, limiting its applications in polymerization reactions. Similarly, 1,2-ethanediamine, N1-ethenyl- does not possess the methoxy group, reducing its potential for hydrolysis and subsequent reactions.
This comprehensive overview highlights the unique properties and applications of 1-ethenyl-N,N,N’-triethyl-1-methoxysilanediamine, making it a valuable compound in various scientific and industrial fields
Eigenschaften
CAS-Nummer |
923560-74-1 |
|---|---|
Molekularformel |
C9H22N2OSi |
Molekulargewicht |
202.37 g/mol |
IUPAC-Name |
N-(diethylamino-ethenyl-methoxysilyl)ethanamine |
InChI |
InChI=1S/C9H22N2OSi/c1-6-10-13(9-4,12-5)11(7-2)8-3/h9-10H,4,6-8H2,1-3,5H3 |
InChI-Schlüssel |
JIDFMMSGIOKCMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN[Si](C=C)(N(CC)CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

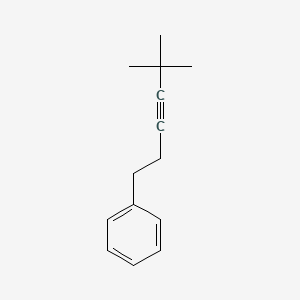
![Thiourea, [4-(1-piperidinyl)-3-(trifluoromethyl)phenyl]-](/img/structure/B14194801.png)
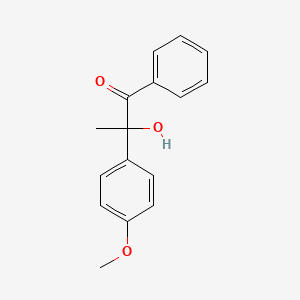
![N-[3-(3,4-Dichlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14194809.png)
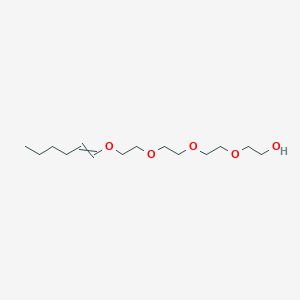

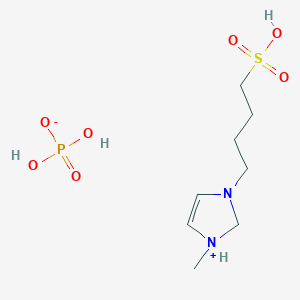
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)
![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)

